molecular formula C25H18O3 B11405086 4-methyl-3-(2-naphthyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

4-methyl-3-(2-naphthyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one

Cat. No.: B11405086
M. Wt: 366.4 g/mol
InChI Key: OXYNCTVOHCQOBB-UHFFFAOYSA-N
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Description

4-methyl-3-(2-naphthyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(2-naphthyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(2-naphthyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-methyl-3-(2-naphthyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as photoluminescence or conductivity.

Mechanism of Action

The mechanism of action of 4-methyl-3-(2-naphthyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methyl-3-(2-naphthyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one include other furochromene derivatives and polycyclic aromatic compounds with similar structural features.

Uniqueness

The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties

Biological Activity

The compound 4-methyl-3-(2-naphthyl)-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one , with the CAS number 376382-12-6 , is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H18O3
  • Molecular Weight : 366.4086 g/mol
  • SMILES Notation : Cc1cc2oc(=O)c3c(c2c2c1c(co2)c1ccc2c(c1)cccc2)CCC3

The structure features a fused chromene and cyclopentane ring system, which is often associated with various biological activities due to the presence of multiple aromatic rings and functional groups.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays:

  • DPPH Assay : The ability to scavenge free radicals was assessed using the DPPH method, showing promising results that suggest potential protective effects against oxidative stress.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Cytokine Modulation : The compound has been shown to reduce the production of pro-inflammatory cytokines in cellular models, indicating its potential use in treating inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that compounds within this class may exhibit antimicrobial properties:

  • Inhibition Studies : The compound has been tested against various bacterial strains, showing moderate antibacterial activity, which warrants further investigation into its potential as an antimicrobial agent.

Summary of Biological Activities

Biological ActivityAssay TypeResults
AnticancerCell Viability AssaySignificant inhibition observed
AntioxidantDPPH ScavengingHigh scavenging activity
Anti-inflammatoryCytokine ProductionReduced cytokine levels
AntimicrobialZone of InhibitionModerate activity against bacteria

Research Findings

Several studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • A study published in Journal of Medicinal Chemistry explored various derivatives and their effects on cancer cell lines, revealing structure-activity relationships that are critical for optimizing efficacy.
  • Research conducted at PubChem has compiled data on similar compounds, providing insights into their pharmacodynamics and pharmacokinetics.

Properties

Molecular Formula

C25H18O3

Molecular Weight

366.4 g/mol

IUPAC Name

7-methyl-5-naphthalen-2-yl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-one

InChI

InChI=1S/C25H18O3/c1-14-11-21-23(18-7-4-8-19(18)25(26)28-21)24-22(14)20(13-27-24)17-10-9-15-5-2-3-6-16(15)12-17/h2-3,5-6,9-13H,4,7-8H2,1H3

InChI Key

OXYNCTVOHCQOBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=CO4)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

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